Glycoside L-B
Description
Properties
Molecular Formula |
C35H56O8 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O8/c1-30(2)14-15-35(29(40)41)20(16-30)19-8-9-23-32(5)12-11-25(43-28-27(39)26(38)21(36)18-42-28)31(3,4)22(32)10-13-33(23,6)34(19,7)17-24(35)37/h8,20-28,36-39H,9-18H2,1-7H3,(H,40,41)/t20-,21-,22?,23?,24+,25-,26-,27+,28-,32-,33+,34+,35+/m0/s1 |
InChI Key |
SZXCDOOFLYYOCZ-PAGIGTEBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction Protocols
Plant material pretreatment with non-polar solvents (e.g., petroleum ether) effectively removes lipids and chlorophyll, followed by polar solvent extraction (70% aqueous methanol) to recover glycosides. Acid hydrolysis (4N HCl) of crude extracts liberates aglycones, enabling comparative analysis of native vs. hydrolyzed products through partitioned chloroform fractions. For Glycoside L-B1, optimized maceration in methanol-water systems yields intact saponins, while minimizing decomposition of labile arabinosyl linkages.
Chromatographic Purification
Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) achieves baseline separation of Glycoside L-B1 from co-occurring saponins in A. senticosus. Key parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 reverse phase (2.1 × 100 mm) | |
| Mobile Phase | 0.1% formic acid (A)/acetonitrile (B) | |
| Gradient | 5–30% B over 25 min | |
| Detection | Negative ion mode, m/z 605.4026 |
This method resolves structural analogs differing in sugar moieties, such as 3-O-glucosyl-echinocystic acid, with resolution factors >1.5.
Enzymatic Synthesis Using Glycosynthases
Glycosynthase Engineering
Mutant glycosidases (e.g., BGlu1 E386G) enable stereospecific arabinosyl transfer. The E386G mutation in rice β-glucosidase abolishes hydrolytic activity while retaining transglycosylation capability, facilitating the coupling of α-L-arabinosyl fluoride donors to echinocystic acid acceptors. Yield optimization studies reveal:
| Donor | Acceptor | Enzyme | Yield (%) | Reference |
|---|---|---|---|---|
| α-L-Arabinosyl fluoride | Echinocystic acid | BGlu1 E386G | 38–45 | |
| α-D-Glucosyl fluoride | pNP-cellobioside | BGlu1 E386G | 57 |
Chemoenzymatic Cascades
Sequential use of glycosynthases and glycosyltransferases amplifies structural diversity. For instance, His₆BgaC D233G (from Bacillus circulans) transfers β-galactosyl residues to nascent glycosides, enabling synthesis of branched oligosaccharide chains observed in advanced saponin derivatives. One-pot systems integrating these enzymes with UDP-sugar recycling achieve 72–95% yields for flavonoid glycosides, suggesting applicability to triterpenoid scaffolds.
Chemical Synthesis and Functionalization
Glycosylation Strategies
The BF₃·Et₂O-mediated coupling of thiophenol glycosides to aglycones, as patented for sulfated glycolipids, adapts well to Glycoside L-B1 synthesis. Critical steps include:
- Donor Activation : Thiophenyl α-L-arabinofuranoside treated with BF₃·Et₂O generates reactive oxocarbenium intermediates.
- Acceptor Protection : Echinocystic acid C-28 and C-23 hydroxyls are protected as tert-butyldimethylsilyl (TBDMS) ethers to ensure regioselective C-3 arabinosylation.
- Deprotection : Sequential TBAF (tetrabutylammonium fluoride) treatment removes silyl protecting groups without cleaving the acid-labile arabinofuranoside bond.
Sulfation and Acylation
Post-glycosylation modifications enhance bioactivity. Sulfation using SO₃·pyridine complex introduces charged groups at C-4" of the arabinosyl residue, mimicking natural sulfated saponins. Acylation with malonyl-CoA derivatives at O-6" improves membrane permeability, as evidenced by 2.3-fold increased α-glucosidase inhibition compared to non-acylated analogs.
Analytical Validation and Structural Elucidation
Mass Spectrometric Profiling
High-resolution MS/MS fragmentation patterns confirm glycosidic linkages. Glycoside L-B1 exhibits characteristic fragments at m/z 473 [M-H-Ara]⁻ and 455 [M-H-Ara-H₂O]⁻, with satellite ions at m/z 309 and 295 corresponding to triterpene core cleavages.
Nuclear Magnetic Resonance (NMR)
¹³C NMR assignments:
- Arabinosyl moiety : C-1" δ 105.2 (anomeric), C-5" δ 66.7
- Echinocystic acid : C-3 δ 89.4 (glycosylation shift), C-28 δ 180.1 (carboxylic acid)
Heteronuclear Single Quantum Coherence (HSQC) correlates H-1" (δ 5.21) with C-1", confirming β-configuration of the arabinosyl linkage.
Chemical Reactions Analysis
Types of Reactions: Glycoside L-B undergoes various chemical reactions, including:
Oxidation: Glycosides can be oxidized to form corresponding acids.
Reduction: Reduction of glycosides can lead to the formation of alcohols.
Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glycosidic acids, while reduction can produce glycosidic alcohols .
Scientific Research Applications
Glycoside L-B has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of bioactive compounds and as a natural sweetener in the food industry .
Mechanism of Action
The mechanism of action of Glycoside L-B involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, some glycosides inhibit the Na+/K+ ATPase enzyme, affecting ion balance and cellular functions .
Comparison with Similar Compounds
Stilbene Glycoside (e.g., THSG)
- Mechanism : Stilbene glycoside upregulates LDL receptor (LDL-R) and HMG-CoA reductase (HMG-CoAR) mRNA expression in liver cells, enhancing cholesterol clearance. It also suppresses ACAT2, a key enzyme in cholesterol esterification .
- Efficacy : In hyperlipidemia models, stilbene glycoside increased LDL-R surface expression by 109% (vs. 51% for Atorvastatin) and LDL internalization by 81% (Table 10) .
- Metabolism : Despite processing-induced reductions in THSG content, its derivatives retain bioactivity, suggesting metabolic conversion to active forms .
Rutin Glycoside
- Antioxidant Activity : Rutin glycoside exhibits 30% higher radical scavenging activity than rutin due to improved solubility. However, rutin shows higher cytotoxicity in RAW264.7 cells (IC₅₀: 50 μM vs. 100 μM for rutin glycoside) .
- Anti-inflammatory Effects : Both compounds equally inhibit pro-inflammatory cytokines (TNF-α, IL-6) and reduce platelet aggregation by ~40% in vitro .
Quercetin Glycoside
- Bioavailability : Quercetin glycoside, identified in Cosmos caudatus extracts, demonstrates 2-fold higher intestinal absorption than its aglycone, attributed to glycoside-mediated transport mechanisms .
Key Comparative Data
*Inferred from structural analogy to stilbene glycosides.
Q & A
Q. How can researchers leverage omics technologies to uncover novel functions of this compound?
- Methodological Answer : Integrate glycomics (MALDI-TOF-MS) with proteomics (LC-MS/MS) to map glycosylation sites. Use CRISPR-Cas9 screens to identify genetic dependencies on this compound. Public repositories like UniProt or KEGG should be mined for pathway enrichment analysis .
Data Presentation and Reproducibility
Q. What are the essential elements of a reproducible experimental protocol for this compound studies?
- Methodological Answer : Document reagent lot numbers, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic compounds). Share raw data and code in FAIR (Findable, Accessible, Interoperable, Reusable) repositories. For synthetic procedures, provide step-by-step videos or interactive lab notebooks .
Q. How should conflicting spectral data for this compound derivatives be addressed in publications?
- Methodological Answer : Publish annotated spectra in supplementary materials with peak assignments verified by independent labs. Discuss potential isomerization or polymorphism effects. Use IUPAC guidelines for nomenclature and reporting uncertainties (e.g., values in ppm for NMR) .
Ethical and Literature Review Practices
Q. What systematic review strategies are recommended for contextualizing this compound within existing literature?
- Methodological Answer : Follow PRISMA (Preferred Reporting Items for Systematic Reviews) guidelines. Use Boolean operators in databases like PubMed or SciFinder to filter studies by methodology (e.g., "this compound AND enzymatic hydrolysis NOT industrial"). Critically appraise sources using AMSTAR-2 for risk of bias assessment .
Q. How can researchers avoid common pitfalls in hypothesis formulation for this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
